molecular formula C11H11BrN2O B8121743 4-bromo-1-(4-methoxybenzyl)-1H-imidazole

4-bromo-1-(4-methoxybenzyl)-1H-imidazole

Cat. No.: B8121743
M. Wt: 267.12 g/mol
InChI Key: RYBJSXMINAPHTE-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methoxybenzyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a 4-methoxybenzyl group attached to the nitrogen atom of the imidazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-methoxybenzyl)-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 4-bromoimidazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methoxybenzyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole derivatives or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-(4-methoxybenzyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-methoxybenzyl)-1H-imidazole depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

    4-Bromo-1-(4-methoxybenzyl)-1H-indole: Contains an indole ring, which is a fused bicyclic structure.

    4-Bromo-1-(4-methoxybenzyl)-1H-benzimidazole: Features a benzimidazole ring, which is a fused bicyclic structure with two nitrogen atoms.

Uniqueness

4-Bromo-1-(4-methoxybenzyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both a bromine atom and a 4-methoxybenzyl group

Properties

IUPAC Name

4-bromo-1-[(4-methoxyphenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-15-10-4-2-9(3-5-10)6-14-7-11(12)13-8-14/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBJSXMINAPHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-1H-imidazole (10 g, 68.5 mmol) and K2CO3 (37.8 g, 274 mmol) in DMF (100 mL) was added 1-(chloromethyl)-4-methoxybenzene (11.8 g, 75.4 mmol) dropwise at room temperature. The resulting mixture was stirred for 16 hours, and then dichloromethane (DCM) was added. The mixture was successively washed with water and brine, dried and concentrated to give a residue that was purified by column chromatography to afford 12.3 g of the desired compound as a solid. LC-MS: m/z 267 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
37.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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